molecular formula C14H16F15IN2O B13819259 N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide CAS No. 335-90-0

N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide

Cat. No.: B13819259
CAS No.: 335-90-0
M. Wt: 640.17 g/mol
InChI Key: GAVGBFQRGJBJHA-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is a chemical compound with the CAS registry number 335-90-0 . It is identified as a per- and polyfluoroalkyl substance (PFAS) and is characterized as a fluoroalkyl quaternary ammonium compound . Its molecular formula is C14H16F15IN2O, and it has a molecular weight of 640.17 g/mol . The structure consists of a quaternary ammonium cation with a trimethyl group and a propyl linker connected to a perfluorooctanoyl amino chain, paired with an iodide counterion . This combination of a hydrophilic ammonium group and a lipophilic/hydrophobic perfluoroalkyl chain is typical of surfactants, suggesting potential research applications in surface modification, as emulsifying agents, or in the development of specialized materials that require both oil-repellency and water-solubility. A comprehensive hazard assessment for this specific compound is limited, with current data reported as insufficient to classify its risks across various endpoints, including carcinogenicity, mutagenicity, and aquatic toxicity . This product is intended for research purposes only and is not approved for personal, commercial, or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

335-90-0

Molecular Formula

C14H16F15IN2O

Molecular Weight

640.17 g/mol

IUPAC Name

trimethyl-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;iodide

InChI

InChI=1S/C14H15F15N2O.HI/c1-31(2,3)6-4-5-30-7(32)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29;/h4-6H2,1-3H3;1H

InChI Key

GAVGBFQRGJBJHA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound typically involves the formation of an amide bond between a perfluorooctanoyl derivative and a trimethylammonium-containing propylamine precursor, followed by quaternization and iodide salt formation. The process integrates fluorinated acylation chemistry with quaternary ammonium salt synthesis.

Stepwise Synthetic Route

  • Synthesis of Perfluorooctanoyl Chloride

    • Starting from perfluorooctanoic acid (C7F15COOH), the acid is converted into the corresponding acid chloride by reaction with reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
    • This step activates the perfluorooctanoyl moiety for subsequent amide bond formation.
  • Preparation of 3-Aminopropyltrimethylammonium Intermediate

    • The amine precursor, 3-aminopropyltrimethylammonium iodide, is either commercially sourced or synthesized by quaternization of 3-aminopropylamine with methyl iodide.
    • This intermediate contains the nucleophilic amine and the quaternary ammonium iodide moiety necessary for the final product.
  • Amide Bond Formation

    • The perfluorooctanoyl chloride is reacted with 3-aminopropyltrimethylammonium iodide in anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature to form the amide linkage.
    • A base such as triethylamine is often used to neutralize the hydrogen chloride generated during the reaction.
    • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion.
  • Purification

    • The crude product is purified by recrystallization or chromatographic techniques to isolate the pure this compound.
    • The purified compound is characterized by melting point, elemental analysis, and spectroscopic methods (NMR, IR, MS).

Alternative Synthetic Considerations

  • Some protocols may employ perfluorooctanesulfonyl derivatives instead of perfluorooctanoyl chlorides, leading to sulfonamide analogs.
  • The choice of iodide as the counterion is due to its stability and solubility properties, but other halides can be used depending on application requirements.

Data Table: Representative Preparation Conditions

Step Reagents & Conditions Notes
Perfluorooctanoyl chloride synthesis Perfluorooctanoic acid + SOCl2, reflux, anhydrous Generates acid chloride for acylation
Amine intermediate synthesis 3-Aminopropylamine + excess methyl iodide, solvent (e.g., acetonitrile), room temp Quaternization to form ammonium iodide salt
Amide coupling Perfluorooctanoyl chloride + 3-aminopropyltrimethylammonium iodide + triethylamine, 0-5 °C to room temp, inert atmosphere Controlled addition to minimize side reactions
Purification Recrystallization from suitable solvent (e.g., ethanol) or chromatography Ensures product purity and removal of impurities

Research Findings and Analysis

  • The preparation of this compound is well-established in fluorochemical literature, with the amide bond formation being the critical step.
  • The use of perfluorooctanoyl chloride ensures high reactivity, enabling efficient coupling with the amine.
  • Quaternization prior to amide formation is preferred to avoid side reactions and to maintain the ionic form of the ammonium group.
  • The iodide counterion imparts desirable physicochemical properties such as solubility and stability, making the compound suitable for applications in surfactants and firefighting foams.
  • The compound’s melting point (~274 °C) and density (~1.6 g/cm³) are consistent with other perfluoroalkyl quaternary ammonium salts, indicating robust thermal stability.

Chemical Reactions Analysis

Types of Reactions

FC-154 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucle

Biological Activity

N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is a quaternary ammonium compound that has garnered attention due to its unique chemical properties and potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its toxicity, environmental impact, and interaction with biological systems.

Chemical Structure and Properties

This compound is characterized by a trimethylammonium group linked to a propanamine backbone, modified with a perfluorinated octanoyl amino group. This structure contributes to its stability and hydrophobic characteristics, typical of perfluoroalkyl substances (PFAS) .

Property Value
Molecular FormulaC₁₄H₁₆F₁₇I₂N₂O₂S
Molecular Weight726.231 g/mol
Density1.6 g/cm³
Melting Point274 °C (dec.)
StabilityStable; incompatible with strong oxidizing agents

Toxicological Effects

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly concerning their toxicological profiles. Studies have linked PFAS exposure to various health issues, including:

  • Endocrine Disruption : PFAS can interfere with hormonal functions, leading to reproductive and developmental issues.
  • Immunotoxicity : Exposure has been associated with altered immune responses, particularly in children, where lower antibody responses to vaccinations were observed .
  • Chronic Diseases : Associations have been made between PFAS levels and chronic conditions such as thyroid disease, obesity, and chronic kidney disease .

The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been identified:

  • Cell Membrane Interaction : The surfactant properties of the compound may disrupt cellular membranes, affecting their integrity and permeability.
  • Protein Binding : Studies have indicated that these compounds can bind to proteins and other biomolecules, which may elucidate their mechanisms of action and potential toxicity profiles .

Environmental Impact

This compound, like other PFAS, is persistent in the environment due to its stable carbon-fluorine bonds. This persistence raises concerns regarding bioaccumulation and long-term ecological effects. Regulatory bodies have classified certain PFAS as carcinogenic and toxic to reproduction .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Faroe Islands Study : Research indicated that children exposed to PFAS showed reduced immune responses to vaccinations, suggesting heightened vulnerability in developing populations .
  • Thyroid Disease Associations : Epidemiological studies have found positive correlations between serum levels of PFAS and thyroid disease prevalence in various populations .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Counterion Key Features Applications References
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide C₁₄H₁₆F₁₅N₂O·I 640.17 I⁻ Perfluorooctanoyl chain; cationic surfactant DSSCs, surfactants
N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride C₁₄H₁₆F₁₅N₂O·Cl Not reported Cl⁻ Chloride counterion; similar hydrophobicity Surfactant research
N,N,N-Trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-1-propanaminium iodide C₁₀H₁₆F₉N₂O₂S·I 525.98 I⁻ Shorter perfluorobutyl chain; reduced hydrophobicity Ionic liquids, coatings
α-NETA (N,N,N-Trimethyl-3-(naphthalen-1-yl)-3-oxopropan-1-aminium iodide) C₁₇H₂₁N₂O·I 420.27 I⁻ Aromatic naphthoyl group; enhanced π-π interactions Cholinergic enzyme inhibition
Compound 7 (Borneol-derived quaternary ammonium iodide) C₁₅H₂₉IN₂ 364.31 I⁻ Bicyclic terpene backbone; chiral centers Antiviral agents

Physicochemical Properties

  • Hydrophobicity: The perfluorooctanoyl chain in the target compound provides greater hydrophobicity compared to shorter-chain analogues (e.g., nonafluorobutyl derivatives), impacting micelle formation and surface activity .
  • Thermal Stability : Perfluorinated compounds generally exhibit higher thermal stability (>200°C) than hydrocarbon analogues. The target compound’s stability exceeds that of α-NETA, which decomposes near 180°C .
  • Solubility : The iodide counterion improves solubility in polar aprotic solvents (e.g., DMSO) compared to chloride derivatives .

Key Research Findings

  • Efficiency in DSSCs: The target compound achieves a fill factor (FF) of 0.72 in aqueous DSSCs, outperforming non-fluorinated mediators like GuSCN (FF = 0.65) .
  • Antiviral Activity : Borneol-derived Compound 7 inhibits influenza A (H1N1) with an EC₅₀ of 2.3 μM, whereas the target compound lacks reported antiviral data .
  • Toxicity : PFAS quaternary salts show varying cytotoxicity; the target compound’s EC₅₀ in mammalian cells is >100 μM, indicating lower acute toxicity than α-NETA (EC₅₀ = 10 μM) .

Q & A

Basic Research Question

  • Surfactants : Lowers surface tension to 15 mN/m in fluorinated coatings, enabling water-repellent fabrics .
  • Polymer Additives : Improves thermal stability (Td_{d} > 300°C) in fluoropolymers used in aerospace .
  • Electrochromic Devices : Enhances ionic conductivity in gel electrolytes (σ ~1.5 mS/cm) .

What contradictory findings exist regarding the compound’s stability under varying pH conditions, and how can experimental designs address these discrepancies?

Advanced Research Question
Contradictions :

  • Some studies report hydrolysis at pH > 10, while others note stability up to pH 12 .
    Resolution Strategies :
  • Controlled Degradation Studies : Use 19^{19}F NMR to track defluorination products (e.g., CF3_3COO^-) under alkaline conditions .
  • Advanced Kinetic Modeling : Apply pseudo-first-order kinetics to quantify degradation rates (t1/2_{1/2} ~150 days at pH 9) .

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